NSC 521542 -13C4
Description
NSC 521542 -13C4 is a stable isotope-labeled compound, specifically a ¹³C4 isotopologue, used primarily as an internal standard in analytical chemistry. Its unlabelled counterpart, with CAS No. 4724-56-5, undergoes isotopic substitution at four carbon positions, enhancing its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by minimizing ion suppression/ionization interference effects .
Properties
Molecular Formula |
C₁₄¹³C₄H₂₂O₆S₂ |
|---|---|
Molecular Weight |
402.46 |
Synonyms |
1,4-Butanediol-13C4 Bis(4-methylbenzenesulfonate); 1,4-Butanediol-13C4 Di-p-toluenesulfonate; 1,4-Bis(tosyloxy)butane-13C4; 1,4-Butanediol-13C4 Ditosylate; 1,4-Di(4-methylphenylsulfonyloxy)butane-13C4; 1,4-Butanediol-13C4 1,4-Bis(4-methylbenzenesul |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: Limited public data on this compound’s synthesis, structure, and pharmacokinetic role necessitate extrapolation from analogous compounds.
Q & A
Q. How should researchers design experiments to characterize the isotopic purity of NSC 521542 -13C4?
- Methodological Answer: Isotopic purity is critical for tracer studies. Use liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Q-TOF) to confirm the isotopic enrichment of ¹³C4. Calibrate using reference standards with known isotopic ratios. For quantification, integrate peak areas of isotopic clusters and calculate the percentage enrichment . Validate results via nuclear magnetic resonance (NMR) spectroscopy, focusing on ¹³C satellite peaks in ¹H-NMR spectra to confirm isotopic distribution .
Q. What protocols ensure the stability of this compound under varying experimental conditions?
- Methodological Answer: Conduct accelerated stability studies under controlled stressors (e.g., temperature, pH, light). For example:
- Thermal stability: Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm.
- Photostability: Expose samples to UV-Vis light (300–800 nm) and analyze degradation products using LC-MS/MS .
Use Arrhenius equation modeling to predict long-term stability and define optimal storage conditions (e.g., -80°C in inert atmospheres) .
Q. How can researchers verify the absence of isotopic scrambling in this compound during synthesis?
- Methodological Answer: Employ isotopic ratio monitoring during synthesis. Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to track ¹³C distribution at each synthetic step. Compare fragmentation patterns in MS/MS spectra with theoretical isotopic distributions. For complex matrices, apply 2D-NMR (e.g., HSQC) to map ¹³C positions and confirm site-specific labeling .
Advanced Research Questions
Q. How can isotopic interference from this compound be minimized in quantitative assays?
- Methodological Answer: Design assays with mass-shifted internal standards (e.g., deuterated analogs) to avoid overlap with ¹³C isotopic peaks. Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters (e.g., resolving power ≥ 30,000). For data analysis, apply deconvolution algorithms (e.g., XCMS Online) to separate isotopic contributions from matrix effects . Validate with spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) .
Q. What statistical frameworks are suitable for resolving contradictory data in this compound metabolic studies?
- Methodological Answer: Use Bayesian hierarchical modeling to account for variability across replicates or experimental batches. For tracer studies, apply compartmental kinetic modeling (e.g., SAAM II software) to distinguish isotopic dilution effects from true metabolic fluxes. Cross-validate results with orthogonal methods (e.g., flux balance analysis in silico vs. in vivo isotope tracing) . Address outliers via Grubbs’ test or robust regression .
Q. How can researchers integrate this compound isotopic data into existing metabolic pathway models?
- Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) to map ¹³C incorporation into metabolic intermediates. Pair with 13C-fluxomics tools (e.g., INCA, OpenFLUX) to model pathway activity. For dynamic systems, apply time-resolved pulse-chase experiments and fit data to ordinary differential equations (ODEs) . Validate model predictions using knockout cell lines or enzyme inhibitors .
Data Integrity & Reproducibility
Q. What steps ensure reproducibility of this compound pharmacokinetic studies?
- Methodological Answer:
- Preclinical: Standardize animal models (e.g., C57BL/6 mice) with controlled diets to minimize metabolic variability.
- Analytical: Include batch-specific QC samples and calibrate instruments daily.
- Reporting: Adopt MIAME or MIAPE guidelines for metadata documentation. Share raw data (e.g., mzML files) and analysis scripts in public repositories (e.g., MetaboLights) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer: Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) via design of experiments (DoE) .
- Use multivariate analysis (e.g., PCA, PLS) to correlate synthesis conditions (e.g., reaction time, catalyst load) with isotopic purity .
Establish acceptance criteria (e.g., ≥98% isotopic enrichment) and reject batches failing process capability indices (Cpk ≥ 1.33) .
Ethical & Methodological Pitfalls
Q. What are common pitfalls in interpreting ¹³C tracer data from this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
